molecular formula C7H2Cl3NS B2825308 2,4,6-Trichloro-benzothiazole CAS No. 25745-12-4

2,4,6-Trichloro-benzothiazole

Cat. No. B2825308
CAS RN: 25745-12-4
M. Wt: 238.51
InChI Key: VTCQHPHTMWSXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole and its derivatives are known for their wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzothiazole scaffold, which is a privileged structure in the field of synthetic and medicinal chemistry . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. These compounds can adsorb onto surfaces by both physical and chemical means, offering higher inhibition efficiencies against steel corrosion than other benzothiazole family inhibitors (Hu et al., 2016).

  • Antiparasitic Properties : Derivatives of benzothiazole have been investigated for their antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis. Certain compounds showed significant antiproliferative activity towards these parasites, highlighting their potential in developing antiparasitic drugs (Delmas et al., 2002).

  • Antitumor Activity : There is substantial research on benzothiazole derivatives for their antitumor properties. These compounds, especially 2-(4-aminophenyl)benzothiazoles, have shown selective growth inhibitory properties against various human cancer cell lines. Research has focused on understanding their mechanism of action, which may involve metabolic oxidation and interaction with specific cellular targets (Kashiyama et al., 1999).

  • Synthesis Methods : The synthesis of benzothiazole derivatives and the development of methods for generating 2-substituted benzothiazole nuclei and their derivatives have been a significant area of research. This includes exploring different catalysts and reaction types to improve product selectivity, purity, and yield (Prajapati et al., 2014).

Safety and Hazards

While specific safety and hazard information for 2,4,6-Trichloro-benzothiazole is not available, benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if inhaled, harmful if swallowed or in contact with skin, and suspected of causing cancer .

Future Directions

Benzothiazole and its derivatives, including 2,4,6-Trichloro-benzothiazole, have a high degree of structural diversity, making them vital for the investigation of novel therapeutics . The development of novel antibiotics to control resistance problems is crucial . Therefore, future research may focus on the development of more potent biologically active benzothiazole-based drugs .

Mechanism of Action

Target of Action

2,4,6-Trichloro-benzothiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . In addition, benzothiazole derivatives have been found to inhibit other targets such as DNA gyrase and enoyl acyl carrier protein reductase .

Mode of Action

The compound interacts with its targets by forming a stable complex. For instance, benzothiazole derivatives bearing an amide moiety have been found to exhibit different modes of action based on aryl group substitution . Some compounds show a membrane perturbing mode of action , while others exhibit an intracellular mode of action due to binding with DNA .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This results in the disruption of cell wall formation, leading to the death of the bacteria . Additionally, the compound can interfere with DNA replication by inhibiting DNA gyrase .

Pharmacokinetics

Benzothiazole derivatives are generally known for their stability and bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in detail to understand its pharmacokinetics.

Result of Action

The inhibition of the DprE1 enzyme and DNA gyrase leads to the disruption of cell wall biosynthesis and DNA replication, respectively . This results in the death of the bacteria, making this compound a potential anti-tubercular agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of benzothiazole derivatives, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable under a variety of environmental conditions.

properties

IUPAC Name

2,4,6-trichloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCQHPHTMWSXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.